N-[(3-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine
Description
N-[(3-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine is a pyrazole-based compound featuring a 1-methyl-substituted pyrazole core and a 3-fluorobenzyl group attached to the amine at position 3. Its molecular formula is C₁₁H₁₂FN₃, with a molecular weight of 205.23 g/mol. The fluorine atom at the 3-position of the phenyl ring enhances lipophilicity and metabolic stability, while the methyl group at the pyrazole’s 1-position improves solubility in organic solvents .
Properties
Molecular Formula |
C11H12FN3 |
|---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H12FN3/c1-15-6-5-11(14-15)13-8-9-3-2-4-10(12)7-9/h2-7H,8H2,1H3,(H,13,14) |
InChI Key |
VZWNOEMXRCCMDH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NCC2=CC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine typically involves the reaction of 3-fluorobenzyl chloride with 1-methyl-1H-pyrazol-3-amine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the chlorine atom by the pyrazole nitrogen. The reaction is usually performed in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents, along with advanced purification techniques such as recrystallization and chromatography, ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or hydrazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield N-oxides, while reduction can produce amines
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-[(3-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomerism: 3-Fluorophenyl vs. 4-Fluorophenyl Substitution
- N-[(4-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine (CAS 1006469-13-1) Molecular formula: C₁₁H₁₂FN₃ (identical to the target compound). This may influence binding affinity in biological systems . Key difference: The para-fluorine in this isomer could enhance π-π stacking interactions with hydrophobic pockets in target proteins compared to the meta-substituted derivative .
Halogen Variation: Chloro vs. Fluoro Substituents
- 4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine (CAS 1001757-55-6) Molecular formula: C₁₀H₉ClFN₃; molecular weight: 225.65 g/mol. However, this substitution may reduce metabolic stability compared to non-halogenated analogs . Comparison: The chloro group introduces a stronger electron-withdrawing effect than fluorine, which could modulate the pyrazole’s electronic environment and reactivity .
- 1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine (CAS 1240579-69-4) Molecular formula: C₁₀H₉ClFN₃; molecular weight: 225.65 g/mol.
Substituent Diversity on the Pyrazole Ring
1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine (CAS 1856020-10-4)
Linker Modifications: Ethyl vs. Methylene Bridges
- [1-(3-Fluorophenyl)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine Molecular formula: C₁₃H₁₆FN₃; molecular weight: 233.28 g/mol. However, this flexibility may also reduce selectivity .
Data Table: Structural and Physicochemical Comparison
Implications for Pharmacological Activity
- Fluorine Position : Meta-fluorine (target compound) may favor interactions with hydrophobic pockets, while para-fluorine () enhances aromatic stacking .
- Halogen Effects : Chlorine increases binding affinity but may compromise metabolic stability compared to fluorine .
- Pyrazole Substitution : Methyl groups improve solubility, whereas trifluoromethyl groups enhance electronegativity and target selectivity .
Biological Activity
N-[(3-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article explores the compound's biological activity, synthesis methods, and relevant case studies.
- Molecular Formula : C13H16FN3
- Molecular Weight : Approximately 233.28 g/mol
- IUPAC Name : N-[(3-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine
The presence of a fluorophenyl group enhances the compound's lipophilicity, potentially influencing its biological interactions and efficacy against various targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly:
- Antimicrobial Properties : Studies have shown that pyrazole derivatives can exhibit potent activity against various bacterial strains. The specific interactions of this compound with microbial targets are crucial for understanding its potential as an antimicrobial agent .
- Antifungal Activity : The compound has also been evaluated for antifungal properties, with promising results indicating its potential effectiveness against certain fungal pathogens .
- Anticancer Effects : Notably, N-[(3-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine has been studied for its anticancer properties. It has shown significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cells .
The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors within biological systems. For instance, it may modulate signaling pathways that are critical for cell proliferation and survival in cancer cells. The fluorophenyl group is believed to enhance binding affinity to these biological targets, thereby improving therapeutic efficacy .
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
| Study | Cell Line | IC50 (µM) | Findings |
|---|---|---|---|
| Bouabdallah et al. | Hep-2 | 3.25 | Significant cytotoxic potential |
| Wei et al. | A549 | 26 | Potent growth inhibition |
| Xia et al. | Various | 49.85 | Induced apoptosis in tumor cells |
These findings illustrate the compound's potential as a therapeutic agent in oncology.
Comparative Analysis with Related Compounds
This compound shares structural similarities with other pyrazole derivatives, which also exhibit notable biological activities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(3-Chlorophenyl)-5-methyl-1H-pyrazol-3-amine | Chlorophenyl group | Interaction with serotonin receptors |
| 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1H-pyrazole | Naphthalene moiety | Different biological activity due to naphthalene substitution |
| Pyrazolo[1,5-a]pyrimidines | Pyrimidine ring | Broader spectrum of activity due to dual ring structure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
